N-(5-methyl-1,3-thiazol-2-yl)-4-(4-oxoquinazolin-3(4H)-yl)benzamide
Description
Properties
Molecular Formula |
C19H14N4O2S |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
N-(5-methyl-1,3-thiazol-2-yl)-4-(4-oxoquinazolin-3-yl)benzamide |
InChI |
InChI=1S/C19H14N4O2S/c1-12-10-20-19(26-12)22-17(24)13-6-8-14(9-7-13)23-11-21-16-5-3-2-4-15(16)18(23)25/h2-11H,1H3,(H,20,22,24) |
InChI Key |
TWBWKCCZVWVHMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2=CC=C(C=C2)N3C=NC4=CC=CC=C4C3=O |
Origin of Product |
United States |
Preparation Methods
Brominated Quinazolinone Intermediate
Starting with 6-bromoquinazolin-4(3H)-one , a benzyl or morpholinoethyl group is introduced at the N3 position through nucleophilic substitution. For example:
-
3-Benzyl-6-bromoquinazolin-4(3H)-one (4a) is prepared by reacting 6-bromo-4-hydroxyquinazoline with benzyl chloride in anhydrous DMF using NaH as a base.
-
3-(2-Morpholino-2-oxoethyl)-6-bromoquinazolin-4(3H)-one (4j) is synthesized by substituting benzyl chloride with 2-chloro-1-morpholinoethan-1-one under argon.
Key Data:
| Intermediate | Reagent | Solvent | Catalyst | Yield |
|---|---|---|---|---|
| 4a | Benzyl chloride | DMF | NaH | 85% |
| 4j | 2-Chloro-1-morpholinoethan-1-one | DMF | NaH | 69% |
Synthesis of 5-Methyl-1,3-thiazol-2-amine
The thiazole component is prepared via the Hantzsch thiazole synthesis :
-
5-Methyl-1,3-thiazol-2-amine is formed by reacting thiourea with α-chloroacetone in ethanol under reflux.
Reaction Conditions:
Suzuki-Miyaura Cross-Coupling for Quinazoline-Thiazole Linkage
The critical step involves coupling the brominated quinazolinone (4a–j ) with the thiazole boronate ester.
Boronate Ester Formation
-
2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole (5) is synthesized via Miyaura borylation of 2-amino-5-bromobenzo[d]thiazole using bis(pinacolato)diboron and Pd(dppf)Cl₂.
Optimization Note:
Replacing Pd(dppf)Cl₂ with 1,1′-bis(diphenylphosphino)ferrocene-palladium(II) dichloride increases yield from 40% to 80%.
Cross-Coupling Reaction
The brominated quinazolinone (4a ) and boronate ester (5 ) undergo Suzuki coupling:
-
Reagents: Pd(dppf)Cl₂, K₂CO₃
-
Solvent: 1,4-Dioxane/water (4:1)
-
Temperature: 100°C
Mechanistic Insight:
Pd(0) undergoes oxidative addition with 4a , followed by transmetalation with the boronate ester. Reductive elimination yields the biaryl product.
Amide Bond Formation for Benzamide Bridge
The final step involves coupling the quinazoline-thiazole intermediate with benzoyl chloride derivatives.
Acylation Protocol
-
N-(5-Methyl-1,3-thiazol-2-yl)-4-(4-oxoquinazolin-3(4H)-yl)benzamide is synthesized by reacting 6a with 4-carboxybenzoyl chloride in THF using triethylamine as a base.
Reaction Parameters:
| Parameter | Value |
|---|---|
| Solvent | THF |
| Base | Triethylamine |
| Temperature | 0°C → room temp |
| Yield | 53% |
Optimization Strategies
Catalyst Selection
Pd(dppf)Cl₂ outperforms other catalysts in Suzuki coupling, achieving yields >75%.
Solvent Systems
Polar aprotic solvents (DMF, 1,4-dioxane) enhance reaction rates, while EtOAc/PE mixtures improve chromatographic separation.
Temperature Control
-
Suzuki coupling requires 100°C for efficient cross-coupling.
-
Acylation proceeds best at 0°C to room temperature to minimize side reactions.
Purification and Characterization
Column Chromatography
Analytical Data
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Suzuki Coupling | High regioselectivity, scalability | Requires palladium catalysts |
| Hantzsch Synthesis | Simple thiazole formation | Moderate yields |
| Acylation | Direct amide bond formation | Sensitivity to moisture |
Chemical Reactions Analysis
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
Targets and Pathways:
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The following table summarizes structurally related compounds and their distinguishing characteristics:
Pharmacokinetic and Physicochemical Properties
Biological Activity
N-(5-methyl-1,3-thiazol-2-yl)-4-(4-oxoquinazolin-3(4H)-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
- Chemical Name : this compound
- Molecular Formula : C21H17N4O2S
- CAS Number : 723738-15-6
- Molecular Weight : 424.9 g/mol
The biological activity of this compound is attributed to its ability to interact with various molecular targets. The quinazoline moiety is known for its role in inhibiting key enzymes involved in cancer progression, such as receptor tyrosine kinases (RTKs) and carbonic anhydrases. The thiazole ring enhances the compound's affinity for these targets, potentially leading to significant anti-cancer and anti-inflammatory effects.
Anticancer Activity
Recent studies have demonstrated that derivatives of quinazoline compounds exhibit potent anticancer properties. For instance:
- In vitro Studies : Compounds similar to this compound have shown cytotoxic effects against various human cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). The IC50 values reported for these compounds ranged from 0.096 μM to 2.81 μM, indicating strong inhibitory effects on cell proliferation .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MCF7 | 0.096 |
| Compound B | A549 | 2.09 |
| Compound C | HepG2 | 2.08 |
Antimicrobial Activity
The thiazole and quinazoline moieties are also associated with antimicrobial properties. Research indicates that compounds with similar structures can inhibit bacterial growth effectively:
- Antibacterial Efficacy : In a study evaluating various quinazoline derivatives, significant antibacterial activity was observed against Gram-positive bacteria, with some compounds exhibiting MIC values as low as 1 µg/mL .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties:
- Mechanistic Insights : It has been suggested that the compound may inhibit the production of pro-inflammatory cytokines through modulation of NF-kB signaling pathways .
Case Studies
-
Quinazoline Derivatives in Cancer Therapy :
A study explored a series of quinazoline derivatives, including those similar to this compound. These compounds demonstrated significant anticancer activity through selective inhibition of EGFR and other RTKs, leading to reduced tumor growth in xenograft models . -
Thiazole-Based Antimicrobials :
Another study focused on thiazole derivatives showing promising results against resistant bacterial strains. The compound was found to enhance the efficacy of traditional antibiotics when used in combination therapies .
Q & A
Q. What mechanistic studies elucidate its apoptotic pathways in cancer cells?
- Methodology :
- Transcriptomics : RNA-seq identifies upregulated pro-apoptotic genes (e.g., BAX, PUMA) and downregulated anti-apoptotic genes (e.g., BCL-2) .
- Mitochondrial assays : JC-1 staining confirms depolarization (ΔΨm loss) in >60% of treated cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
